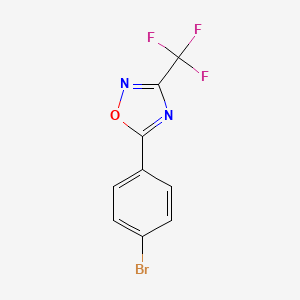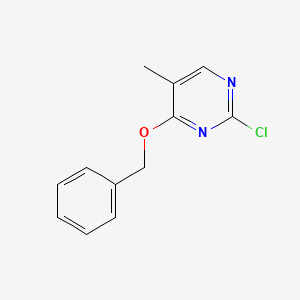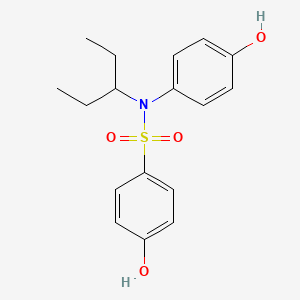![molecular formula C17H15FN2O2 B12634689 Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate CAS No. 921040-16-6](/img/structure/B12634689.png)
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 5-position of the indole ring, a pyridin-2-ylmethyl group at the 1-position, and an ethyl ester at the 2-carboxylate position, making it a unique and potentially bioactive molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
N-Alkylation: The 5-fluoroindole undergoes N-alkylation with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Esterification: The resulting intermediate is then esterified with ethyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological receptors, while the indole and pyridine rings facilitate interactions with enzymes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindole: A simpler analog without the pyridin-2-ylmethyl and ethyl ester groups.
1-[(Pyridin-2-yl)methyl]-1H-indole-2-carboxylate: Lacks the fluorine atom.
Ethyl 1H-indole-2-carboxylate: Lacks both the fluorine atom and the pyridin-2-ylmethyl group.
Uniqueness
Ethyl 5-fluoro-1-[(pyridin-2-yl)methyl]-1H-indole-2-carboxylate is unique due to the combination of the fluorine atom, pyridin-2-ylmethyl group, and ethyl ester. This combination enhances its potential biological activity and makes it a valuable compound for research and development.
Propiedades
Número CAS |
921040-16-6 |
|---|---|
Fórmula molecular |
C17H15FN2O2 |
Peso molecular |
298.31 g/mol |
Nombre IUPAC |
ethyl 5-fluoro-1-(pyridin-2-ylmethyl)indole-2-carboxylate |
InChI |
InChI=1S/C17H15FN2O2/c1-2-22-17(21)16-10-12-9-13(18)6-7-15(12)20(16)11-14-5-3-4-8-19-14/h3-10H,2,11H2,1H3 |
Clave InChI |
ACQRFQXCYRVXNB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1CC3=CC=CC=N3)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
![3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12634641.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B12634644.png)
![1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-](/img/structure/B12634666.png)

![1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12634677.png)


